molecular formula C22H14N2O3 B492205 2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one CAS No. 380549-84-8

2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one

Cat. No.: B492205
CAS No.: 380549-84-8
M. Wt: 354.4g/mol
InChI Key: VGFIPBRHQYRDCK-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic aromatic organic compound. This means they contain a benzene ring and are made up of at least two different elements. There are many different compounds that fall under the category of indazoles, each with different properties and uses .


Synthesis Analysis

Indazoles can be synthesized through several methods. One common method involves the cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular structure of indazoles can vary greatly depending on the specific compound. For example, 2,3-Dimethyl-2H-indazol-6-amine has a molecular formula of C9H11N3 .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles can vary greatly depending on the specific compound. For example, (6-Oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid has a density of 1.5±0.1 g/cm3, a boiling point of 569.5±33.0 °C at 760 mmHg, and a molar refractivity of 75.7±0.5 cm3 .

Properties

IUPAC Name

14-(2-methoxybenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-27-18-12-5-4-9-15(18)22(26)24-17-11-6-10-16-19(17)20(23-24)13-7-2-3-8-14(13)21(16)25/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFIPBRHQYRDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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